molecular formula C13H13N3O3 B13454936 3-(5-(Aminomethyl)-1-oxoisoindolin-2-yl)pyrrolidine-2,5-dione

3-(5-(Aminomethyl)-1-oxoisoindolin-2-yl)pyrrolidine-2,5-dione

Cat. No.: B13454936
M. Wt: 259.26 g/mol
InChI Key: HEYFFTUJXQQLDG-UHFFFAOYSA-N
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Description

3-[5-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring fused with an isoindoline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and substitution reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[5-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

3-[5-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: A simpler analog with similar structural features but lacking the isoindoline moiety.

    Isoindoline derivatives: Compounds with the isoindoline structure but different substituents.

Uniqueness

3-[5-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]pyrrolidine-2,5-dione is unique due to its combined pyrrolidine and isoindoline structures, which confer distinct biological activities and chemical properties. This dual structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

3-[6-(aminomethyl)-3-oxo-1H-isoindol-2-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C13H13N3O3/c14-5-7-1-2-9-8(3-7)6-16(13(9)19)10-4-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)

InChI Key

HEYFFTUJXQQLDG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC1=O)N2CC3=C(C2=O)C=CC(=C3)CN

Origin of Product

United States

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